6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione
Description
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The unique structure of this compound, featuring a purine ring system with specific functional groups, makes it a subject of interest in scientific research.
Properties
Molecular Formula |
C10H13N5O2S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
6-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione |
InChI |
InChI=1S/C10H13N5O2S/c11-8-7-9(13-4-12-8)15(10(18)14-7)6-2-1-5(3-16)17-6/h4-6,16H,1-3H2,(H,14,18)(H2,11,12,13)/t5-,6+/m0/s1 |
InChI Key |
VQKPOYGYLMKZBQ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3NC2=S)N |
Canonical SMILES |
C1CC(OC1CO)N2C3=NC=NC(=C3NC2=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through cyclization reactions.
Introduction of Functional Groups: Specific functional groups such as the amino group and the thione group can be introduced through substitution reactions using reagents like ammonia and thiourea.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be attached via glycosylation reactions, often using protected sugar derivatives and Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or even further to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Thiols, sulfides.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C10H13N5O4S
- Molecular Weight : 267.24 g/mol
- CAS Number : 149819-63-6
Structure
The structure of the compound features a purine base linked to a hydroxymethyl-tetrahydrofuran moiety, which contributes to its biological activity.
Medicinal Chemistry
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione has been investigated for its potential as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown that modifications in the purine ring can enhance antiviral efficacy against various viruses, including those causing respiratory infections and hepatitis.
Anticancer Research
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation. The thione functional group is particularly noteworthy for its potential to form reactive intermediates that can induce apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of oxidative stress and disruption of cellular signaling pathways critical for cancer cell survival.
Biochemical Research
In biochemical applications, this compound serves as a valuable tool for studying purine metabolism and related pathways. Its ability to mimic natural substrates makes it useful in enzyme assays and metabolic studies.
Table 1: Summary of Biochemical Applications
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Serves as a substrate or inhibitor in studies involving purine metabolism enzymes. |
| Metabolic Pathway Studies | Helps elucidate the role of purines in cellular metabolism and signaling pathways. |
Potential Therapeutic Uses
The compound's unique structure suggests potential therapeutic applications beyond antiviral and anticancer properties. Research is ongoing to explore its effects on neurodegenerative diseases, where modulation of purine metabolism may play a crucial role.
Case Study: Neuroprotection
In preclinical models, compounds similar to This compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating conditions like Alzheimer's disease.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The purine ring system allows it to mimic natural nucleosides, thereby inhibiting or modulating enzymatic activity. Pathways involved may include DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
The unique combination of functional groups in 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione distinguishes it from other purine derivatives. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Biological Activity
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione, commonly referred to as a purine derivative, has garnered attention in biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a purine ring and a tetrahydrofuran moiety, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 267.31 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₅O₂S |
| Molecular Weight | 267.31 g/mol |
| IUPAC Name | 6-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione |
| CAS Number | 149819-63-6 |
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its role as an inhibitor of molecular chaperones like HSP90.
- Inhibition of HSP90 : This compound acts as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in stabilizing numerous oncoproteins. By inhibiting HSP90, the compound can disrupt the stability and function of these proteins, leading to apoptosis in cancer cells .
- Antiviral Activity : Preliminary studies indicate that purine derivatives may exhibit antiviral properties by interfering with viral replication processes .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Cancer Therapy : Research indicates that compounds similar to this compound have shown efficacy in reducing tumor growth in xenograft models. For instance, derivatives targeting HSP90 have been documented to enhance the degradation of client proteins associated with malignancy .
- Neurodegenerative Disorders : Given the role of HSP90 in neurodegenerative diseases, this compound may also hold promise for treating conditions such as Alzheimer's and Parkinson's disease by modulating protein folding and aggregation processes .
- Toxicological Assessments : Toxicity studies are crucial for evaluating the safety profile of this compound. In animal models, high doses have been associated with adverse effects such as hepatotoxicity and CNS toxicity, necessitating further investigation into dosage optimization for therapeutic use .
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Cancer Inhibition | Induces apoptosis via HSP90 inhibition |
| Antiviral Effects | Potential interference with viral replication |
| Neuroprotection | May modulate protein aggregation |
| Toxicity Risks | Hepatotoxicity and CNS effects at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
